(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one
Overview
Description
(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
The mechanism of action of thiazolidin-4-one derivatives can vary depending on the specific compound and its targets. Some thiazolidin-4-one derivatives have been found to inhibit certain enzymes, leading to their anticancer activity . The exact biochemical pathways affected by these compounds can also vary, but they generally involve the pathways related to the targets of the compounds .
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazolidin-4-one derivatives can also vary depending on the specific compound. Some thiazolidin-4-one derivatives have been found to reduce the viability and proliferation of certain cell lines more efficiently compared to normal thiazolidin-4-one derivatives .
The result of action of thiazolidin-4-one derivatives can include molecular and cellular effects such as the inhibition of cell proliferation and induction of cell death in cancer cells . The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary depending on the specific compound and its chemical properties.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one are not fully explored yet. Thiazolidin-4-one derivatives have been shown to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Cellular Effects
Thiazolidin-4-one derivatives have been reported to show significant anticancer activities . They play a role in anticancer activity by inhibiting various enzymes and cell lines .
Molecular Mechanism
Thiazolidin-4-one derivatives have been reported to inhibit various enzymes and cell lines, suggesting that they may exert their effects at the molecular level through enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one typically involves the following steps:
Formation of the Phenyldiazenyl Intermediate: This step involves the diazotization of aniline derivatives followed by coupling with a phenol or aniline to form the phenyldiazenyl compound.
Thiazolidinone Ring Formation: The phenyldiazenyl intermediate is then reacted with ethyl isothiocyanate and a suitable base (e.g., triethylamine) to form the thiazolidinone ring.
The reaction conditions often require controlled temperatures (0-5°C for diazotization and room temperature for subsequent steps) and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-ethyl-2-((4-((Z)-phenyldiazenyl)phenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the phenyldiazenyl group can yield aniline derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or dyes.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases.
Medicine
Anticancer Agents: Shows promise in inhibiting the growth of certain cancer cell lines.
Drug Development: As a lead compound for the development of new therapeutic agents.
Industry
Dyes and Pigments: The phenyldiazenyl group imparts color, making it useful in dye manufacturing.
Polymer Additives: Can be used to modify the properties of polymers.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Azo Compounds: Similar in structure due to the presence of the phenyldiazenyl group.
Uniqueness
Structural Features: The combination of the thiazolidinone ring and the phenyldiazenyl group is unique, providing a distinct set of chemical and biological properties.
Biological Activity: Exhibits a broader range of activities compared to other thiazolidinones or azo compounds.
Properties
IUPAC Name |
3-ethyl-2-(4-phenyldiazenylphenyl)imino-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-21-16(22)12-23-17(21)18-13-8-10-15(11-9-13)20-19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMYZHIKAVHFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401040560 | |
Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402945-51-1 | |
Record name | 4-Thiazolidinone, 3-ethyl-2-[[4-(2-phenyldiazenyl)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401040560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.